molecular formula C4H5N3O B12366046 3-amino-3H-pyridazin-6-one

3-amino-3H-pyridazin-6-one

Cat. No.: B12366046
M. Wt: 111.10 g/mol
InChI Key: DOYIUFMCTRGAPG-UHFFFAOYSA-N
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Description

3-amino-3H-pyridazin-6-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3H-pyridazin-6-one typically involves the cyclization of appropriate hydrazine derivatives with suitable carbonyl compounds. One common method is the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often involve heating the reactants in the presence of a catalyst or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-amino-3H-pyridazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyridazinone ring.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A related compound with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative of pyridazine with an oxygen atom at the third position.

    Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3.

Uniqueness

3-amino-3H-pyridazin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the third position allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C4H5N3O

Molecular Weight

111.10 g/mol

IUPAC Name

3-amino-3H-pyridazin-6-one

InChI

InChI=1S/C4H5N3O/c5-3-1-2-4(8)7-6-3/h1-3H,5H2

InChI Key

DOYIUFMCTRGAPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N=NC1N

Origin of Product

United States

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